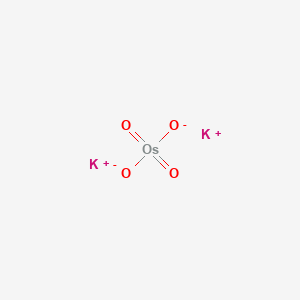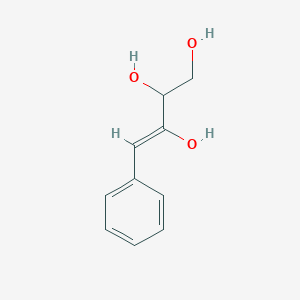
4-Bromo-3-metoxifenol
Descripción general
Descripción
what is '4-Bromo-3-methoxyphenol'? 4-Bromo-3-methoxyphenol is an organic compound with the chemical formula C7H7BrO. It is a white solid that is soluble in organic solvents. It is used in the synthesis of various pharmaceuticals and other compounds. the use of '4-Bromo-3-methoxyphenol' 4-Bromo-3-methoxyphenol is an organic compound used in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as an intermediate in the synthesis of several other compounds, including 2-chloro-4-bromophenol, 4-bromo-3-methoxy-benzyl alcohol, and 4-bromo-3-methoxy-benzaldehyde. In addition, it is used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines and indoles. the chemistry of '4-Bromo-3-methoxyphenol' 4-Bromo-3-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a white crystalline solid that is soluble in water and ethanol. It is an aromatic compound, meaning it contains a benzene ring with substituents attached to it. The molecule contains one bromine atom and one methoxy group, both of which are attached to the benzene ring at the para positions. The compound has a melting point of 70-71 °C and a boiling point of 210-212 °C. It is an acidic compound, with a pKa of 6.92. This means that it can act as a weak acid in aqueous solution, donating a proton to form the conjugate base 4-bromo-3-methoxyphenolate. 4-Bromo-3-methoxyphenol is prepared by the bromination of 3-methoxyphenol with bromine. It can also be synthesized from the reaction of 4-bromophenol with methanol. The compound can be used as a reagent in organic synthesis. It can be used to prepare 4-bromo-3-methoxyaniline and 4-bromo-3-methoxybenzaldehyde. It is also used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. the biochemical/physical effects of '4-Bromo-3-methoxyphenol' 4-Bromo-3-methoxyphenol is an organic compound that has a number of industrial applications. It is used as an intermediate in the manufacturing of various pharmaceuticals, dyes, and fragrances. It is also used in the production of agricultural chemicals. At a biochemical level, 4-Bromo-3-methoxyphenol is known to inhibit the enzyme cytochrome P450 (CYP) 2C9, which is responsible for metabolizing certain drugs. Inhibition of CYP2C9 can lead to increased concentrations of drugs in the body, which can cause adverse reactions. At a physical level, 4-Bromo-3-methoxyphenol is a colorless to pale yellow liquid with a melting point of approximately 65°C. It is soluble in water and has a boiling point of approximately 250°C. It is also highly flammable and can cause skin irritation when exposed to the skin. It is also toxic if ingested. the benefits of '4-Bromo-3-methoxyphenol' 1. It is a powerful antioxidant, which can help protect the body from free radical damage. 2. It has anti-inflammatory properties, which can help reduce inflammation and pain. 3. It can help reduce the risk of cancer, as it has been found to inhibit the growth of certain cancer cells. 4. It can help reduce cholesterol levels in the body, which can help reduce the risk of heart disease. 5. It can help improve cognitive function, as it can help improve memory and concentration. the related research of '4-Bromo-3-methoxyphenol' 1. Synthesis of 4-Bromo-3-Methoxyphenol and Its Derivatives. 2. Photophysical and Photochemical Properties of 4-Bromo-3-Methoxyphenol. 3. Reactions of 4-Bromo-3-Methoxyphenol and Its Derivatives. 4. Studies on the Oxidation of 4-Bromo-3-Methoxyphenol. 5. Antimicrobial Activity of 4-Bromo-3-Methoxyphenol. 6. Synthesis and Characterization of 4-Bromo-3-Methoxyphenol-Based Polymer. 7. Determination of 4-Bromo-3-Methoxyphenol in Environmental Samples. 8. Biological Activity of 4-Bromo-3-Methoxyphenol and Its Derivatives.
Aplicaciones Científicas De Investigación
Síntesis de productos naturales bioactivos
4-Bromo-3-metoxifenol: es un valioso bloque de construcción en la síntesis de productos naturales bioactivos. Su estructura permite la introducción de diversos grupos funcionales, lo que puede conducir al desarrollo de compuestos con potenciales efectos terapéuticos, como propiedades antitumorales y antiinflamatorias .
Polímeros conductores
Este compuesto juega un papel crucial en la producción de polímeros conductores. Estos polímeros son esenciales para crear materiales que pueden conducir la electricidad, los cuales se utilizan en una variedad de dispositivos electrónicos .
Antioxidantes
Debido a su estructura fenólica, This compound exhibe propiedades antioxidantes. Se puede utilizar para proteger los materiales de la degradación oxidativa, extendiendo su vida útil y manteniendo su calidad .
Absorbedores ultravioleta
El compuesto también se utiliza como absorbedor de ultravioleta (UV). Se puede incorporar a plásticos, recubrimientos y adhesivos para evitar daños inducidos por UV, mejorando así la durabilidad de estos materiales .
Retardantes de llama
This compound: contribuye a la retardancia de llama de los materiales. Cuando se agrega a plásticos y otros materiales, ayuda a reducir su inflamabilidad y aumenta la resistencia al fuego .
Mejora de las propiedades de los materiales
En el ámbito de la ciencia de los materiales, This compound se utiliza para mejorar la estabilidad térmica y la resistencia a la llama de diversos materiales, incluidos plásticos y adhesivos. Esta mejora es crucial para aplicaciones que requieren materiales que resistan altas temperaturas .
Cada una de estas aplicaciones demuestra la versatilidad e importancia del this compound en la investigación científica y las aplicaciones industriales. La capacidad del compuesto para ser funcionalizado lo convierte en un activo valioso en el desarrollo de nuevos materiales y productos farmacéuticos. <|\im_end|>
Safety and Hazards
4-Bromo-3-methoxyphenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It’s known that brominated phenols can interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Brominated phenols can act as inhibitors or activators of certain enzymes, depending on their structure and the specific enzyme involved . They may bind to the active site of the enzyme or interact with allosteric sites, altering the enzyme’s conformation and activity .
Biochemical Pathways
Methoxylated aromatic compounds (mac), which include 4-bromo-3-methoxyphenol, are known to be involved in various biochemical pathways, particularly in the degradation of lignin, the second most abundant biopolymer on earth .
Pharmacokinetics
For instance, its relatively low molecular weight (203.03 g/mol ) may facilitate absorption and distribution within the body.
Result of Action
Brominated phenols are known to have various biological effects, including antimicrobial, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-methoxyphenol can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, pH, and light exposure . Its efficacy could also be influenced by the presence of other substances in the environment, which could interact with the compound or its targets .
Análisis Bioquímico
Biochemical Properties
It is known that brominated phenols can participate in various biochemical reactions . They can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known biochemical reactivity of brominated phenols .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-3-methoxyphenol is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that methoxylated aromatic compounds (MAC), which include 4-Bromo-3-methoxyphenol, are components of lignin, the second most abundant biopolymer on Earth . This suggests that 4-Bromo-3-methoxyphenol could potentially be involved in lignin degradation pathways.
Propiedades
IUPAC Name |
4-bromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZUCNMZXCLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324513 | |
| Record name | 4-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102127-34-4 | |
| Record name | 4-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)


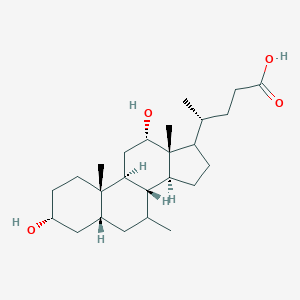

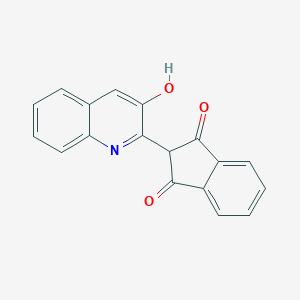
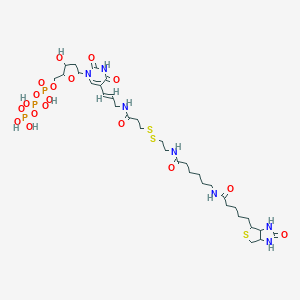
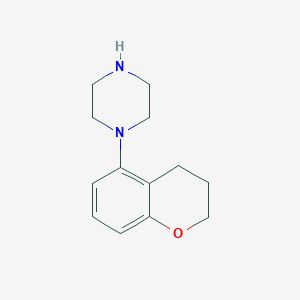



![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)
